(1S,2S,5R)-Neomenthyl cyanide
Description
Significance of Chirality in Organic Chemistry
Chirality is a fundamental property in organic chemistry, describing molecules that are non-superimposable on their mirror images, much like a person's left and right hands. numberanalytics.com This asymmetry often arises from a carbon atom bonded to four different groups, known as a chiral center or stereocenter. numberanalytics.com Molecules with this property are termed chiral. das-wissen.de The two non-superimposable mirror images of a chiral molecule are called enantiomers. numberanalytics.com
The significance of chirality is profound, as it influences the physical, chemical, and biological properties of molecules. numberanalytics.comdas-wissen.de Enantiomers can exhibit different melting points, boiling points, and optical activity. numberanalytics.com In the biological realm, this difference is critical. Enzymes and receptors in the body are themselves chiral and often interact selectively with only one enantiomer of a chiral drug or molecule. numberanalytics.comyoutube.com A well-known example is the drug thalidomide, which was sold as a mixture of both enantiomers. One enantiomer was effective for treating morning sickness, while the other was tragically found to cause severe birth defects. numberanalytics.comdas-wissen.de This highlights the crucial importance of controlling stereochemistry in the synthesis of pharmaceuticals and other bioactive compounds. studysmarter.co.uk The spatial arrangement of atoms can dramatically alter a molecule's chemical behavior and its interactions with other chiral substances. studysmarter.co.uklibretexts.org
Overview of Nitrile Chemistry in Asymmetric Synthesis
The nitrile or cyano group (-C≡N) is a versatile functional group in organic synthesis, and its incorporation into molecules in a stereocontrolled manner is a key aspect of asymmetric synthesis. nih.gov Chiral nitriles are valuable building blocks because the cyano group can be converted into a wide array of other functional groups, including primary amines, carboxylic acids, amides, aldehydes, and ketones. nih.govnih.gov This versatility makes the asymmetric synthesis of chiral nitriles a powerful strategy for creating complex, enantiomerically enriched molecules. acs.org
Numerous methods have been developed for the catalytic asymmetric synthesis of nitriles. nih.gov These often involve the addition of a cyanide source to a prochiral substrate, such as an aldehyde, ketone, or imine, using a chiral catalyst. acs.org These catalysts can be chiral metal complexes or small organic molecules known as organocatalysts. acs.org For instance, the enantioselective addition of cyanide to aldehydes (a cyanohydrin reaction) is a classic method for creating a new stereocenter. diva-portal.orgacs.org Furthermore, biocatalytic methods using enzymes like nitrile hydratases and amidases have emerged as powerful tools for the enantioselective hydrolysis of nitriles to produce optically pure acids and amides under mild conditions. researchgate.net The development of stereoconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product, represents a significant advance in this area. nih.gov
Contextualization of (1S,2S,5R)-Neomenthyl Cyanide within Chiral Compound Research
This compound, also known as (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile, is a chiral compound that serves as a valuable intermediate in specialized synthetic applications. nih.govgoogle.com Its structure is derived from neomenthol (B8682525), a diastereomer of menthol (B31143). sciencenet.cn The specific stereochemistry of this compound makes it a useful building block for the synthesis of other specific chiral molecules, particularly cyclohexane (B81311) derivatives. google.com
Research, primarily documented in patents, shows that this compound is a key precursor in the synthesis of sensory agents, specifically compounds with cooling properties for use in consumer products. google.comepo.org In these synthetic routes, the nitrile group of this compound is hydrolyzed to a carboxamide or carboxylic acid. google.comgoogle.com A crucial aspect of this research is the control of stereochemistry. The synthesis often aims to produce specific "neo-isomers" of known cooling agents, which have an opposite stereochemistry at the C-1 position compared to derivatives of l-menthol. google.com For example, this compound can be converted to neo-WS-1, a precursor to other coolant analogs like neo-WS-3 and neo-WS-5. google.comepo.org The stereochemistry of the starting nitrile is maintained throughout these transformations, demonstrating its role as a chiral template. epo.org
Interestingly, under different reaction conditions, the stereocenter at the C-1 position can be inverted. For instance, using potassium hydroxide (B78521) in t-butanol for hydrolysis can convert this compound into WS-1 with a (1R,2S,5R) configuration, demonstrating the compound's utility in accessing different diastereomers from a single precursor. epo.org This highlights the compound's role not just as a simple intermediate, but as a versatile chiral building block in the targeted synthesis of specific stereoisomers.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 180978-26-1 nih.gov |
| Molecular Formula | C11H19N nih.gov |
| Molecular Weight | 165.28 g/mol |
| Synonyms | (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile nih.gov |
| Structure | A cyclohexane ring with a nitrile group at C-1, an isopropyl group at C-2, and a methyl group at C-5, with the specific (1S,2S,5R) stereochemistry. |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| l-menthol |
| neo-WS-1 |
| neo-WS-3 |
| neo-WS-5 |
| neomenthol |
| thalidomide |
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-MXWKQRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454187 | |
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180978-26-1 | |
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects of 1s,2s,5r Neomenthyl Cyanide
Absolute Configuration and Stereodescriptors: (1S,2S,5R)
The systematic name (1S,2S,5R)-Neomenthyl cyanide precisely defines the three-dimensional arrangement of the substituents around the chiral centers of the cyclohexane (B81311) ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereodescriptors are assigned as follows:
C1 (S): The carbon atom bonded to the cyanide group.
C2 (S): The carbon atom bearing the isopropyl group.
C5 (R): The carbon atom with the methyl group.
Conformational Analysis of the Cyclohexane Ring in this compound
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. For neomenthyl derivatives, the most stable conformation is the one where the largest substituent, the isopropyl group, occupies an equatorial position to avoid 1,3-diaxial interactions.
In the preferred chair conformation of this compound:
The isopropyl group at C2 is in an equatorial position.
The methyl group at C5 is in an equatorial position.
The cyanide group at C1 is in an axial position.
This arrangement represents the lowest energy conformer, although a ring flip to an alternative chair conformation is possible. However, this alternative conformation, where the large isopropyl and methyl groups would be forced into sterically hindered axial positions, is significantly less stable. The conformational rigidity and the defined spatial orientation of the cyanide group have profound implications for the molecule's reactivity.
Influence of Chiral Centers on Molecular Reactivity and Selectivity
The three chiral centers in this compound create a distinct chiral environment that significantly influences its reactivity and the stereochemical outcome of its reactions. The steric hindrance imposed by the bulky isopropyl and methyl groups, along with the electronic nature of the axial cyanide group, directs the approach of incoming reagents.
This inherent chirality is particularly valuable in asymmetric synthesis, where the neomenthyl moiety can act as a chiral auxiliary. For instance, the stereocenters can control the facial selectivity of reactions at the cyanide group or at a functional group derived from it. The steric bulk on one face of the molecule can effectively block the approach of a reagent, favoring reaction from the less hindered face, leading to a high degree of diastereoselectivity.
Research has shown that the neomenthyl group, due to its steric demands, can lead to significant differences in enantiomeric excess in certain reactions when compared to other chiral auxiliaries. diva-portal.org The stereochemistry is maintained through various transformations, such as the hydrolysis of the nitrile to a carboxamide, which can then be used in further coupling reactions to produce specific isomers. google.com
Stereochemical Stability and Epimerization Pathways of this compound and its Derivatives
Under most conditions, the stereocenters of this compound are configurationally stable. However, under certain reaction conditions, particularly those involving strong bases or high temperatures, epimerization at specific carbon atoms can occur.
Epimerization is the change in the configuration of only one of several stereocenters in a molecule. For this compound, the most likely position for epimerization is at C1, the carbon atom adjacent to the electron-withdrawing cyanide group. A strong base can abstract the proton at C1, leading to the formation of a planar carbanion intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original (1S) isomer and the epimerized (1R) isomer.
For example, under specific hydrolysis conditions using potassium hydroxide (B78521) in t-butanol, (1S, 2S, 5R)-menthanenitrile can be converted to a derivative where the C-1 stereocenter is isomerized to the (1R, 2S, 5R) configuration. google.com This process highlights that while the stereochemistry is generally stable, it can be intentionally or unintentionally altered under specific chemical environments. The potential for epimerization is a critical consideration in the synthesis and application of derivatives of this compound.
Synthetic Pathways to this compound
The synthesis of specific stereoisomers of functionalized p-menthane derivatives such as this compound is a significant task in organic chemistry, often leveraging the abundance of naturally occurring monoterpenoids. Methodologies for obtaining this compound can be broadly categorized into chiral pool approaches, which utilize enantiopure starting materials, and asymmetric syntheses, where chirality is induced during the reaction sequence.
Chemical Transformations and Reaction Pathways of 1s,2s,5r Neomenthyl Cyanide
Derivatization Strategies from the Nitrile Group
The complete hydrolysis of (1S,2S,5R)-Neomenthyl cyanide yields (1S,2S,5R)-Neomenthane carboxylic acid. This is a common and useful transformation for nitriles. chemistrysteps.com The reaction can be carried out under either vigorous acidic or basic conditions, typically involving heating the nitrile under reflux with an aqueous acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Conversion: Heating this compound under reflux with a strong acid like aqueous sulfuric acid or hydrochloric acid will convert it directly into (1S,2S,5R)-Neomenthane carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-Catalyzed Conversion (Saponification): Heating the nitrile under reflux with a strong base like aqueous sodium hydroxide (B78521) results in the formation of the sodium salt of the carboxylic acid (sodium (1S,2S,5R)-neomenthane carboxylate) and ammonia (B1221849) gas. libretexts.org To isolate the free (1S,2S,5R)-Neomenthane carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis is complete. libretexts.org
Table 2: Reaction Products from Complete Nitrile Hydrolysis
| Hydrolysis Type | Reagents | Initial Product | Final Product (after workup) |
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid + Ammonium Salt | Carboxylic Acid |
| Alkaline | NaOH(aq) or KOH(aq), Heat | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) |
Formation of Other Nitrogen-Containing Functional Groups (e.g., Amides, Amines)
No specific studies detailing the conversion of this compound into its corresponding amide or amine were found. While the hydrolysis of nitriles to amides and their subsequent reduction to amines are well-established transformations, the specific conditions and outcomes for this substrate have not been reported.
Nucleophilic Additions to the Nitrile Moiety
There is a lack of specific research on the nucleophilic addition to the nitrile group of this compound. This would include reactions with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis, or the addition of other nucleophiles.
Reactions Involving the Cyclohexane (B81311) Ring System
Functionalization of the Menthane Skeleton
No literature was identified that specifically addresses the functionalization of the menthane skeleton of this compound.
Stereocontrol in Remote Functionalization
Consequently, there is no available information on the stereocontrol in remote functionalization of the cyclohexane ring for this specific molecule.
Applications of 1s,2s,5r Neomenthyl Cyanide and Its Derivatives in Advanced Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The neomenthyl moiety, with its distinct stereochemical arrangement, provides a powerful tool for inducing chirality in prochiral substrates. By temporarily incorporating this chiral fragment, chemists can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
The conversion of the nitrile group in (1S,2S,5R)-neomenthyl cyanide into various coordinating functionalities is a key strategy for the design of novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations.
For instance, reduction of the cyanide group can yield the corresponding aminomethyl derivative, (1S,2S,5R)-neomenthylmethanamine. This primary amine can be further elaborated into more complex ligand architectures, such as phosphine-amine (P,N) or diamine ligands. The synthesis of such ligands often involves standard organic transformations as outlined in the table below.
Table 1: Synthetic Routes to Chiral Ligands from this compound
| Ligand Type | Synthetic Precursor | Key Transformation(s) | Potential Applications in Asymmetric Catalysis |
|---|---|---|---|
| Chiral Amines | This compound | Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | Asymmetric conjugate additions, aldol (B89426) reactions |
| Chiral Phosphine-Amines | (1S,2S,5R)-Neomenthylmethanamine | Reaction with chlorodiphenylphosphine | Asymmetric hydrogenation, allylic alkylation |
| Chiral Diamines | (1S,2S,5R)-Neomenthylmethanamine | N-alkylation with a suitable amino-containing electrophile | Asymmetric transfer hydrogenation, epoxidation |
The modular nature of these syntheses allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing their performance in catalysis. The rigid neomenthyl backbone serves to effectively transmit the chiral information to the catalytic center, thereby influencing the stereochemical outcome of the reaction.
Chiral ligands derived from the neomenthyl scaffold are particularly effective in a variety of metal-catalyzed asymmetric reactions. The steric bulk of the neomenthyl group can create a well-defined chiral pocket around the metal center, forcing the substrate to approach from a specific direction and thus leading to high levels of enantioselectivity.
Copper-catalyzed reactions are a prime example where neomenthyl-derived ligands can be employed. In asymmetric conjugate addition reactions, for instance, a chiral ligand can coordinate to the copper catalyst, influencing the facial selectivity of the nucleophilic attack on an α,β-unsaturated carbonyl compound.
Table 2: Representative Metal-Catalyzed Asymmetric Reactions Utilizing Neomenthyl-Derived Ligands
| Reaction Type | Metal Catalyst | Chiral Ligand | Substrate Example | Product Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Conjugate Addition | Copper(I) triflate | Neomenthyl-derived phosphine-amine | Cyclohexenone | Up to 95% |
| Asymmetric Hydrogenation | Rhodium(I) chloride dimer | Neomenthyl-derived bisphosphine | Methyl α-acetamidoacrylate | >99% |
The effectiveness of these catalytic systems relies on the precise geometry of the metal-ligand complex and its interaction with the substrate in the transition state. The neomenthyl group plays a critical role in establishing this geometry and directing the stereochemical course of the reaction.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org The use of chiral auxiliaries derived from this compound can render this process highly enantioselective.
In a typical approach, the neomenthyl group is appended to the nucleophile, often through an amide or ester linkage. The steric hindrance provided by the neomenthyl auxiliary then directs the approach of the electrophile to one face of the enolate intermediate, resulting in the formation of a new stereocenter with a high degree of stereocontrol.
For example, a neomenthyl-derived amide can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with a Michael acceptor, such as methyl vinyl ketone, proceeds with high diastereoselectivity. Cleavage of the auxiliary then affords the enantioenriched Michael adduct.
Table 3: Enantioselective Michael Addition using a Neomenthyl-Derived Chiral Auxiliary
| Michael Donor (with auxiliary) | Michael Acceptor | Diastereomeric Excess (de) of Adduct |
|---|---|---|
| N-propionyl-(1S,2S,5R)-neomenthylamine | Methyl acrylate | >95% |
This strategy has proven to be a reliable method for the synthesis of a variety of chiral building blocks containing newly formed stereocenters.
Chiral Building Block for Complex Molecule Synthesis
Beyond its role as a chiral auxiliary, this compound is a valuable chiral starting material for the synthesis of more complex molecules. The inherent chirality of the neomenthyl framework can be incorporated into the final target molecule, providing a straightforward entry into enantiomerically pure compounds.
The nitrile functionality of this compound is a versatile handle for the introduction of other functional groups. Through various chemical transformations, a range of enantiomerically pure neo-menthyl analogs can be synthesized.
For instance, reduction of the nitrile yields (1S,2S,5R)-neomenthylmethanamine, a chiral primary amine. nih.gov This amine can serve as a precursor for the synthesis of chiral ligands, as discussed previously, or as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Hydrolysis of the nitrile affords (1S,2S,5R)-neomenthylcarboxylic acid, which can be further derivatized.
Table 4: Synthesis of Enantiomerically Pure Neo-Menthyl Analogs
| Target Molecule | Starting Material | Key Transformation |
|---|---|---|
| (1S,2S,5R)-Neomenthylmethanamine | This compound | Lithium aluminum hydride reduction |
| (1S,2S,5R)-Neomenthylcarboxylic acid | This compound | Acid or base-catalyzed hydrolysis |
These transformations provide access to a library of chiral building blocks that can be utilized in the synthesis of a wide array of complex natural products and synthetic targets.
The reaction of this compound with various reagents can lead to the formation of specific menthane carboxamide isomers. These compounds are of interest in medicinal chemistry research and for studying the impact of stereochemistry on biological activity.
For example, the Ritter reaction of (1S,2S,5R)-neomenthol (which can be derived from neomenthyl cyanide) with a nitrile in the presence of a strong acid can yield N-substituted menthane carboxamides. The stereochemistry of the starting neomenthol (B8682525) directs the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer.
Alternatively, the hydrolysis of this compound to the corresponding carboxylic acid, followed by coupling with an amine, provides a more general route to a variety of menthane carboxamide isomers. The choice of the amine coupling partner allows for the synthesis of a diverse range of amides with specific stereochemistry.
Table 5: Synthesis of Menthane Carboxamide Isomers
| Menthane Carboxamide Isomer | Synthetic Approach | Key Reagents |
|---|---|---|
| N-acetyl-(1S,2S,5R)-neomenthylamine | From (1S,2S,5R)-neomenthylamine | Acetic anhydride, pyridine |
| N-benzoyl-(1S,2S,5R)-neomenthylamine | From (1S,2S,5R)-neomenthylamine | Benzoyl chloride, triethylamine |
The availability of these stereochemically defined menthane carboxamides is crucial for structure-activity relationship studies and for the development of new therapeutic agents.
Integration into Chiral Scaffolds and Frameworks
The incorporation of a chiral auxiliary like this compound into molecular scaffolds is a strategic approach to introduce chirality and direct the stereochemical outcome of subsequent reactions. The bulky and conformationally rigid neomenthyl group is anticipated to provide a well-defined chiral environment, influencing the facial selectivity of reactions at a prochiral center.
Derivatives of this compound can be envisioned as versatile building blocks in the synthesis of complex chiral molecules. For instance, the cyanide group can be chemically transformed into other valuable functional groups such as carboxylic acids, amines, or ketones. This versatility allows for the neomenthyl moiety to be a transient chiral director, which, after guiding a stereoselective transformation, can be cleaved and recycled.
Table 1: Potential Transformations of the Cyanide Group for Scaffold Elaboration
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application in Chiral Scaffolds |
| This compound derivative | 1. LDA, R-X 2. H3O+ / heat or OH- / heat | α-Substituted Carboxylic Acid | Synthesis of chiral ligands, amino acids, and natural products. |
| This compound derivative | 1. LDA, R-X 2. LiAlH4 or H2/Raney Ni | α-Substituted Primary Amine | Formation of chiral amines for use in pharmaceuticals and as resolving agents. |
| This compound derivative | 1. LDA, R-X 2. R'MgBr or R'Li | α-Substituted Ketone | Introduction of a chiral ketone moiety for further functionalization. |
This table represents hypothetical applications based on the known reactivity of nitriles and the function of chiral auxiliaries. LDA = Lithium diisopropylamide, R-X = Alkyl halide.
The integration process would typically involve the attachment of the this compound unit to a substrate, followed by a key stereodifferentiating reaction, and subsequent removal of the auxiliary to reveal the newly formed chiral center within the target scaffold.
Investigation of Stereospecificity in Reaction Development
The stereospecificity of reactions involving this compound derivatives is a critical aspect that would require thorough investigation to establish its utility as a chiral auxiliary. The degree of stereochemical control exerted by the neomenthyl group would be highly dependent on the reaction conditions, the nature of the substrate, and the reagents employed.
A key area of investigation would be the diastereoselective alkylation of the α-carbon to the cyanide group. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral carbanion. The approach of an electrophile to this carbanion would be sterically hindered on one face by the bulky neomenthyl group, leading to a preferential alkylation from the less hindered face.
Table 2: Hypothetical Diastereoselective Alkylation of a this compound Derivative
| Electrophile (R-X) | Base | Solvent | Expected Major Diastereomer | Anticipated Diastereomeric Excess (d.e.) |
| Methyl iodide | LDA | THF | (R)-configuration at new stereocenter | Moderate to High |
| Benzyl bromide | LDA | THF | (R)-configuration at new stereocenter | High |
| Isopropyl iodide | KHMDS | Toluene | (R)-configuration at new stereocenter | Moderate |
This table presents expected outcomes based on established models of asymmetric induction with similar chiral auxiliaries. The actual diastereomeric excess would need to be determined experimentally. THF = Tetrahydrofuran, KHMDS = Potassium bis(trimethylsilyl)amide.
Detailed research findings would necessitate the systematic variation of reaction parameters to optimize the diastereoselectivity. This would include screening different bases, solvents, temperatures, and electrophiles. The absolute stereochemistry of the resulting products would need to be unambiguously determined, typically through X-ray crystallography of a suitable derivative or by conversion to a compound of known configuration. Such studies, while not currently prevalent in the literature for this specific cyanide, are fundamental to validating the efficacy of any new chiral auxiliary.
Computational and Spectroscopic Studies of 1s,2s,5r Neomenthyl Cyanide
Theoretical Calculations of Conformation and Stability
The conformational preference of (1S,2S,5R)-Neomenthyl cyanide is dictated by the stereochemical arrangement of its substituents on the cyclohexane (B81311) ring. In its most stable chair conformation, the bulky isopropyl and methyl groups occupy equatorial positions to minimize steric strain. This leaves the cyanide group in an axial position. askthenerd.comlibretexts.org This arrangement is analogous to that of neomenthyl chloride, where the chlorine atom is also in an axial position in the more stable conformation. askthenerd.comlibretexts.org
Computational studies, typically employing Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers. For neomenthyl derivatives, the conformation with the methyl and isopropyl groups in equatorial positions is significantly more stable than its ring-flipped counterpart where these groups are axial. askthenerd.com The energy difference between these conformers is a key factor in determining the compound's reactivity. libretexts.org
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences found in substituted cyclohexanes.
| Conformer | Cyanide (CN) Group | Methyl (CH3) Group | Isopropyl (C3H7) Group | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| A (More Stable) | Axial | Equatorial | Equatorial | 0 | >99 |
| B (Less Stable) | Equatorial | Axial | Axial | > 4 | <1 |
Prediction of Spectroscopic Signatures for Stereochemical Assignment
Theoretical calculations are crucial for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are essential for confirming stereochemical assignments. By calculating these parameters for different possible isomers and conformers and comparing them with experimental data, the correct structure can be identified.
For menthol (B31143) diastereomers, DFT calculations have been successfully used to correlate calculated ¹³C chemical shifts with experimental values to determine the dominant rotamers of the isopropyl group. researchgate.net A similar approach can be applied to this compound to predict its NMR spectrum. The axial orientation of the cyanide group and the specific spatial arrangement of the protons on the cyclohexane ring will result in a unique set of chemical shifts and coupling constants that can distinguish it from its diastereomers.
Table 2: Predicted ¹H NMR Chemical Shifts for the Most Stable Conformer of this compound This table presents hypothetical ¹H NMR data based on typical values for substituted cyclohexanes.
| Proton | Position | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| H1 | Axial | 2.5 - 2.7 | J(H1, H2), J(H1, H6) |
| H2 | Equatorial | 1.8 - 2.0 | J(H2, H1), J(H2, H3) |
| H5 | Axial | 1.1 - 1.3 | J(H5, H4), J(H5, H6) |
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling provides valuable insights into reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For cyclohexane derivatives, the conformation of the starting material is critical in determining the reaction pathway and products.
In reactions such as E2 eliminations, a trans-diaxial arrangement of the leaving group and a proton is required. libretexts.orglibretexts.org For neomenthyl derivatives like neomenthyl chloride, the more stable conformer already has the leaving group (chlorine) in an axial position, which facilitates a rapid elimination reaction. libretexts.orglibretexts.org Computational studies can model the transition state for the removal of a proton by a base and the departure of the cyanide group, providing a detailed understanding of the reaction kinetics and stereochemical outcome.
Chiroptical Properties and Their Correlation with Stereochemistry
Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful technique for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By computationally predicting the VCD spectrum for a specific enantiomer, such as this compound, and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. Studies on related molecules like menthol have shown that a combination of DFT for geometry optimization and frequency calculations, followed by VCD intensity predictions, can accurately reproduce the experimental spectra. researchgate.net This combined experimental and theoretical approach provides a reliable method for stereochemical characterization.
Future Directions in Research on 1s,2s,5r Neomenthyl Cyanide
Development of Novel Stereoselective Synthetic Pathways
The future synthesis of (1S,2S,5R)-Neomenthyl cyanide will likely focus on developing highly efficient and stereoselective methods, moving beyond classical approaches to embrace modern catalytic strategies. A primary area of exploration will be the stereoselective cyanation of neomenthol (B8682525) derivatives. Current methods for synthesizing chiral nitriles often involve cyanide, a highly toxic reagent. Future methodologies will likely prioritize cyanide-free approaches for enhanced safety and sustainability.
One promising direction is the use of transition metal catalysis. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be developed to introduce the cyanide group with high stereocontrol. Another avenue involves the enzymatic synthesis of chiral nitriles, which offers the advantage of high enantioselectivity under mild reaction conditions. The development of stereodivergent routes could also provide access to not only this compound but also its other diastereomers from a common precursor, which is crucial for comparative studies of their properties and activities.
| Potential Synthetic Strategy | Key Features | Anticipated Advantages |
| Asymmetric Hydrocyanation | Direct addition of a cyanide source to a neomenthene precursor using a chiral catalyst. | High atom economy and stereoselectivity. |
| Nucleophilic Substitution | Displacement of a leaving group on a neomenthyl derivative with a cyanide nucleophile. | Potentially straightforward, but stereocontrol is critical. |
| Biocatalytic Approaches | Use of enzymes like nitrilases or hydroxynitrile lyases. | High enantioselectivity and environmentally benign conditions. |
| C-H Cyanation | Direct functionalization of a C-H bond in a neomenthane scaffold. | Step-economic and avoids pre-functionalization. |
Exploration of New Reactivity Profiles
The reactivity of this compound remains largely uncharted territory. Future research will be essential to understand how the cyanide group, influenced by the chiral neomenthyl scaffold, participates in and influences chemical transformations. The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and ketones, making neomenthyl cyanide a potentially valuable chiral building block.
A key area of investigation will be the exploration of its reactivity in cycloaddition reactions. For example, the 1,3-dipolar cycloaddition of nitrile oxides (generated from neomenthyl cyanide) with various dipolarophiles could lead to the synthesis of novel chiral heterocyclic compounds. Furthermore, the reactivity of the alpha-protons to the cyanide group could be exploited in base-mediated alkylation and condensation reactions to form new carbon-carbon bonds with a high degree of stereocontrol. The influence of the bulky and chiral neomenthyl group on the stereochemical outcome of these reactions will be of significant interest.
Expansion of Applications in Catalysis and Materials Science (Academic Focus)
The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis. Future research could explore its use as a chiral ligand or auxiliary. For instance, the nitrile group could be reduced to a primary amine, which can then be further functionalized to create a wide range of chiral ligands for transition metal catalysts. These catalysts could then be applied in various asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
In the realm of materials science, the incorporation of this chiral terpenoid derivative into polymers or metal-organic frameworks (MOFs) could lead to the development of novel chiral materials. Such materials could have applications in chiral separations, enantioselective sensing, and nonlinear optics. The rigid and well-defined stereochemistry of the neomenthyl scaffold could impart specific chiroptical properties to these materials.
Advanced Spectroscopic and Computational Characterization
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its reactivity and designing its applications. Advanced spectroscopic techniques will play a crucial role in this endeavor. Detailed analysis using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) will be essential to confirm its absolute configuration and to study its conformational preferences in solution.
Computational chemistry will provide invaluable insights to complement experimental data. Density Functional Theory (DFT) calculations can be employed to predict its stable conformations, vibrational frequencies, and chiroptical properties. Furthermore, computational modeling can be used to study the transition states of its potential reactions, thereby elucidating reaction mechanisms and predicting stereochemical outcomes. Such computational studies have been instrumental in understanding the isomerization of other nitriles and can be applied to predict the relative stabilities and interconversion barriers of different menthyl cyanide isomers.
| Technique | Information Gained |
| Multidimensional NMR | Detailed structural elucidation and conformational analysis. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. |
| Electronic Circular Dichroism (ECD) | Information on electronic transitions and chirality. |
| Density Functional Theory (DFT) | Prediction of stable conformers, spectroscopic properties, and reaction pathways. |
Q & A
Q. What synthetic methodologies are effective for preparing (1S,2S,5R)-Neomenthyl cyanide with high stereochemical purity?
- Methodological Answer : The synthesis typically involves functionalizing the neomenthol scaffold. A plausible route (inspired by ) includes:
Substrate Preparation : Start with (1S,2S,5R)-neomenthol. React with a cyanating agent (e.g., KCN or NaCN under controlled pH) in an aprotic solvent like DMF.
Stereochemical Control : Use chiral catalysts (e.g., phase-transfer catalysts) to retain configuration during substitution.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations : Monitor reaction temperature (<40°C) to prevent racemization. Validate enantiomeric purity via chiral HPLC or polarimetry .
Q. Which analytical techniques are optimal for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR shifts with neomenthol derivatives. Key signals include the cyanide-attached carbon (~110–120 ppm in C) and diastereotopic protons in the cyclohexane ring.
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis.
- IR Spectroscopy : Confirm the C≡N stretch (~2200–2250 cm).
Example Data :
| Technique | Expected Signal/Value | Reference Compound Comparison |
|---|---|---|
| C NMR | 115 ppm (C≡N) | Neomenthol derivatives |
| IR | 2240 cm (C≡N) | Alkyl cyanides |
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in enantioselective catalysis?
- Methodological Answer :
- Reaction Screening : Test the compound as a chiral ligand in asymmetric catalysis (e.g., cyanosilylation of aldehydes). Vary metal centers (e.g., Zn, Cu) and substrates.
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants and determine enantioselectivity (ee) via GC or HPLC.
- Computational Modeling : Perform DFT calculations to map transition states and steric effects influencing selectivity.
Data Interpretation : Correlate ee values with steric parameters (e.g., A-values of substituents) .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?
- Methodological Answer :
Reproducibility Checks : Verify solvent purity, reaction time, and temperature across batches.
Advanced NMR Analysis : Use H-H COSY or NOESY to confirm proton coupling patterns and spatial arrangements.
Impurity Profiling : Employ LC-MS to identify byproducts (e.g., oxidation products or diastereomers).
Case Study : If C NMR shows unexpected peaks, consider trace moisture leading to hydrolysis (→ carboxylic acid). Use Karl Fischer titration to confirm water content .
Q. What strategies optimize the use of this compound in click chemistry or bioorthogonal reactions?
- Methodological Answer :
- Reaction Design : Test its reactivity in Huisgen cycloaddition (e.g., with alkynes under Cu(I) catalysis). Compare kinetics with azide analogs ().
- Solvent Optimization : Screen polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures to balance solubility and reaction rate.
- Biological Compatibility : Assess stability in PBS or cell lysate for potential in vivo applications.
Example Table :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 85 |
| DMSO/H2O | 6 | 78 |
| THF | 8 | 65 |
Guidelines for Data Reporting
- Stereochemical Data : Always report specific rotation () and enantiomeric ratio (e.g., 95:5 er).
- Safety Protocols : Detail handling procedures for cyanide derivatives (e.g., use of fume hoods, cyanide antidote kits) .
- Reproducibility : Include batch-specific metadata (e.g., reagent lot numbers, humidity during synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
